molecular formula C14H10F2O3 B6399851 4-(3,4-Difluorophenyl)-3-methoxybenzoic acid CAS No. 1261921-46-3

4-(3,4-Difluorophenyl)-3-methoxybenzoic acid

Cat. No.: B6399851
CAS No.: 1261921-46-3
M. Wt: 264.22 g/mol
InChI Key: YIRQTRQHGAHAIO-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of a difluorophenyl group and a methoxybenzoic acid moiety

Properties

IUPAC Name

4-(3,4-difluorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-7-9(14(17)18)2-4-10(13)8-3-5-11(15)12(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRQTRQHGAHAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689614
Record name 3',4'-Difluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-46-3
Record name 3',4'-Difluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-3-methoxybenzoic acid typically involves the reaction of 3,4-difluorophenylboronic acid with 3-methoxybenzoic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3,4-Difluorophenyl)-3-carboxybenzoic acid.

    Reduction: 4-(3,4-Difluorophenyl)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenyl)-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzyme active sites, potentially inhibiting their activity. The methoxybenzoic acid moiety can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Difluorophenyl)-3-methoxybenzoic acid is unique due to the combination of the difluorophenyl group and the methoxybenzoic acid moiety. This combination imparts specific chemical properties, making it suitable for a wide range of applications in various fields.

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